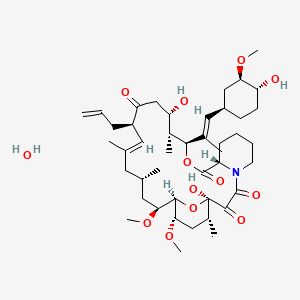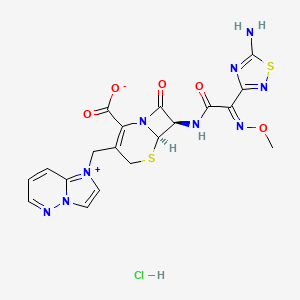
(S)-(-)-5-fluorowillardiine
Übersicht
Beschreibung
Es ähnelt strukturell der natürlich vorkommenden Verbindung Willardiin, die in bestimmten Pflanzenarten vorkommt . Fluor-Willardiin wird hauptsächlich in der wissenschaftlichen Forschung verwendet, um die Funktion und Verteilung von ionotropen Glutamatrezeptoren im Gehirn zu untersuchen .
Herstellungsmethoden
Fluor-Willardiin wird aus der stickstoffhaltigen Base Uracil synthetisiert, die in RNA vorkommt . Die spezifischen Reaktionsbedingungen und industriellen Produktionsmethoden für Fluor-Willardiin sind nicht umfassend dokumentiert, aber es ist bekannt, dass die Verbindung als zwei verschiedene Isomere existiert: (2R) oder D und (2S) oder L .
Vorbereitungsmethoden
Fluoro-Willardiine is synthesized from the nitrogenous base uracil, which is found in RNA . The specific reaction conditions and industrial production methods for Fluoro-Willardiine are not widely documented, but it is known that the compound exists as two distinct isomers: (2R) or D and (2S) or L .
Analyse Chemischer Reaktionen
Fluor-Willardiin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und Nukleophile . Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.
Wissenschaftliche Forschungsanwendungen
Fluor-Willardiin hat mehrere wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es verwendet, um die Struktur und Funktion von ionotropen Glutamatrezeptoren zu untersuchen, die wichtig für die synaptische Übertragung im Gehirn sind . In der Biologie wird Fluor-Willardiin verwendet, um die Rolle von AMPA-Rezeptoren in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen, einschließlich Lernen und Gedächtnis, Neurodegeneration und Epilepsie . In der Medizin wird die Verbindung verwendet, um die Wirkungen potenzieller therapeutischer Wirkstoffe zu bewerten, die auf AMPA-Rezeptoren abzielen . Darüber hinaus wurde radiomarkiertes Fluor-Willardiin verwendet, um die Verteilung von ionotropen Glutamatrezeptoren im Gehirn von Nagetieren zu untersuchen .
Wirkmechanismus
Fluor-Willardiin übt seine Wirkungen aus, indem es selektiv an AMPA-Rezeptoren bindet und diese aktiviert, die eine Art von ionotropen Glutamatrezeptoren sind . Die Aktivierung dieser Rezeptoren führt zum Einstrom von Natriumionen in das Neuron, was zu einer Depolarisation und der Erzeugung eines exzitatorischen postsynaptischen Potenzials führt . Der Fluorsubstituent an der 5-Position des Uracilrings erhöht die Affinität der Verbindung zum AMPA-Rezeptor, was sie zu einem starken Agonisten macht . Die molekularen Ziele und Signalwege, die an der Wirkung von Fluor-Willardiin beteiligt sind, umfassen die AMPA-Rezeptoruntereinheiten und die nachgeschalteten Signalwege, die bei der Aktivierung des Rezeptors aktiviert werden .
Wirkmechanismus
Fluoro-Willardiine exerts its effects by selectively binding to and activating AMPA receptors, which are a type of ionotropic glutamate receptor . The activation of these receptors leads to the influx of sodium ions into the neuron, resulting in depolarization and the generation of an excitatory postsynaptic potential . The fluorine substituent at the 5-position of the uracil ring enhances the compound’s affinity for the AMPA receptor, making it a potent agonist . The molecular targets and pathways involved in the action of Fluoro-Willardiine include the AMPA receptor subunits and the downstream signaling pathways that are activated upon receptor activation .
Vergleich Mit ähnlichen Verbindungen
Fluor-Willardiin ist strukturell ähnlich anderen Willardiin-Analoga, wie Willardiin selbst und 5-Bromwillardiin . Diese Verbindungen wirken ebenfalls als Agonisten für die AMPA- und Kainat-Rezeptoren, unterscheiden sich jedoch in ihren Bindungsaffinitäten und Selektivitäten . Beispielsweise hat 5-Bromwillardiin eine höhere Affinität zum Kainat-Rezeptor im Vergleich zu Fluor-Willardiin . Das einzigartige Merkmal von Fluor-Willardiin ist seine selektive Aktivierung des AMPA-Rezeptors, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktion dieser Rezeptoren im Gehirn macht .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(5-fluoro-2,4-dioxopyrimidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWPFHJYSTVBCZ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1042609 | |
| Record name | (S)-(-)-5-Fluorowillardine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140187-23-1 | |
| Record name | (αS)-α-Amino-5-fluoro-3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Fluorowillardiine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140187231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(-)-5-Fluorowillardine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1042609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-5-Fluorowillardiine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Fluorowillardiine, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CTR2LWV5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-[4-[2-(diethylamino)-2-oxo-1-phenylethyl]piperazin-1-yl]-3-fluorophenyl]-2-pyridin-3-ylbenzamide](/img/structure/B1662126.png)









